molecular formula C16H18ClN3O3S B2909388 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 328028-63-3

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Cat. No.: B2909388
CAS No.: 328028-63-3
M. Wt: 367.85
InChI Key: OPQBCYUORLCLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a high-purity sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features a molecular weight of 367.85 and is characterized by a central benzene ring substituted with an amino group, a morpholino moiety, and a sulfonamide group linked to a 2-chlorophenyl ring . Its molecular formula is C16H18ClN3O3S . Sulfonamide-based compounds are extensively studied for their potential as enzyme inhibitors and for their role in the development of new therapeutic agents . The presence of both amino and sulfonamide functional groups makes this compound a valuable scaffold for further chemical modifications and structure-activity relationship (SAR) studies. It is supplied as a powder and should be stored at room temperature . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) and note that this material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQBCYUORLCLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324601
Record name 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328028-63-3
Record name 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClN2O2S\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

Antiviral Properties

Recent studies have highlighted the antiviral activity of compounds related to this compound. For instance, a series of analogues demonstrated potent inhibition against Human Adenovirus (HAdV), with some derivatives achieving sub-micromolar potency. Notably, compound 15 exhibited an IC50 of 0.27 μM and a selectivity index greater than 100, indicating a favorable therapeutic profile compared to traditional antiviral agents like niclosamide .

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (μM)Selectivity IndexReference
AntiviralCompound 150.27>100
AntitumorDerivative 7d1.0N/A

The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may target specific pathways involved in viral replication and cancer cell survival.

  • Antiviral Mechanism : It appears to interfere with the DNA replication process of HAdV, potentially inhibiting the virus's ability to replicate and spread within host cells .
  • Antitumor Mechanism : The induction of apoptosis in tumor cells suggests that this compound may activate intrinsic apoptotic pathways, leading to cell death in malignancies .

Case Studies

Several studies have investigated the biological activity of this compound and its analogues:

  • A study focused on the synthesis and evaluation of various substituted benzenesulfonamides, including our compound, demonstrated significant antiviral properties against HAdV with low cytotoxicity profiles.
  • Another research project explored the structural modifications on similar compounds, revealing that specific substitutions could enhance biological activity while reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamides

The following table compares 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide with key structural analogs, emphasizing substituent variations and physicochemical properties:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Structural Differences
This compound 328028-63-3 - Morpholine (O-containing heterocycle)
- 2-Chlorophenyl
C₁₆H₁₈ClN₃O₃S 367.85 95% Reference compound
5-Amino-N-(2-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide (ST-9825) 327072-89-9 - Piperidine (N-containing heterocycle)
- 2-Chlorophenyl
C₁₇H₂₀ClN₃O₂S 366.88 95% Morpholine replaced with piperidine, altering hydrogen-bonding capacity
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide 729578-90-9 - Methoxy (-OCH₃)
- 4-Chlorophenyl
C₁₃H₁₃ClN₂O₃S 312.78 98% Morpholine replaced with methoxy; chlorophenyl positional isomer (4- vs. 2-)
5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide 71215-81-1 - Chloro (-Cl)
- 2,4-Dimethylphenyl
C₁₄H₁₅ClN₂O₂S 310.80 N/A Dimethylphenyl group increases hydrophobicity; lacks heterocyclic moiety

Key Observations

Methoxy-substituted analogs (e.g., 729578-90-9) exhibit reduced molecular weight and may have lower steric hindrance, favoring membrane permeability .

Chlorophenyl Positional Isomerism: The 2-chlorophenyl group in the target compound vs.

Hydrophobicity and Solubility :

  • The 2,4-dimethylphenyl group in 71215-81-1 increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Commercial and Research Relevance

  • Suppliers : Available from Combi-Blocks (ST-9817) and Suzhou Health Chemicals , with prices reflecting substituent complexity (e.g., morpholine derivatives are costlier than methoxy analogs) .
  • Applications : These compounds are explored as kinase inhibitors (e.g., PI4KA Inhibitor A1 in ) and antimicrobial agents, with activity modulated by substituent choice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.